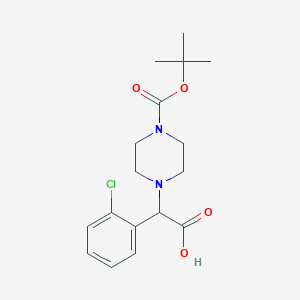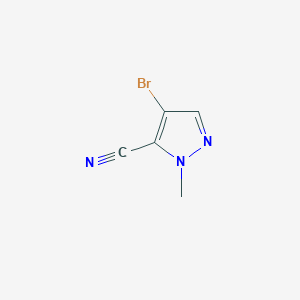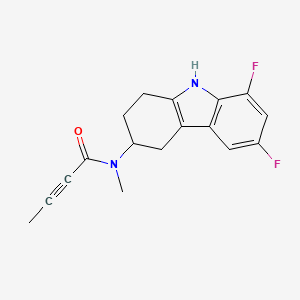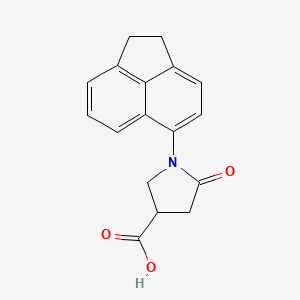
1-(1,2-Dihydroacenaphthylen-5-yl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,2-Dihydroacenaphthylen-5-yl)-5-oxopyrrolidine-3-carboxylic acid, or 1-(HAC-5-yl)-5-oxopyrrolidine-3-carboxylic acid, is an important organic compound with a wide range of applications in the scientific research and medical fields. It is a versatile compound that is used in the synthesis of a variety of compounds and can be used in the production of pharmaceuticals, pesticides, and other materials. In addition, it is also used as a reagent in biochemical and physiological studies.
Scientific Research Applications
Chemical Synthesis and Biological Activity
Acid-Catalyzed Ring Opening and Formation of Dibenzoxanthenes : Research involving structurally related pyrrolidine-carboxamides demonstrates their reactivity under acid-catalyzed conditions, leading to the formation of substituted dibenzoxanthenes. This indicates potential applications in synthetic organic chemistry for the construction of complex polycyclic structures (Gazizov et al., 2015).
Antioxidant Activity of Pyrrolidine Derivatives : A series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and identified as potent antioxidants. This suggests the potential for similar compounds to serve as leads in the development of new antioxidant agents (Tumosienė et al., 2019).
Organocatalytic Conjugate Addition : The catalytic addition of alkyl methyl ketones to β-dimethyl(phenyl)silylmethylene malonate, mediated by pyrrolidine derivatives, showcases the utility of these compounds in facilitating highly selective chemical transformations. This highlights their potential application in asymmetric synthesis and catalysis (Chowdhury & Ghosh, 2009).
Applications in Medicinal Chemistry and Drug Design
- Synthesis and Evaluation of Antimicrobial Agents : The structural features of pyrrolidine derivatives have been exploited for the synthesis and evaluation of new antibacterial agents, indicating the potential of such frameworks in drug discovery efforts aimed at combating infectious diseases (Bouzard et al., 1992).
properties
IUPAC Name |
1-(1,2-dihydroacenaphthylen-5-yl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-15-8-12(17(20)21)9-18(15)14-7-6-11-5-4-10-2-1-3-13(14)16(10)11/h1-3,6-7,12H,4-5,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGPHPHSFHSBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)N4CC(CC4=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)



![N-(2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2954978.png)

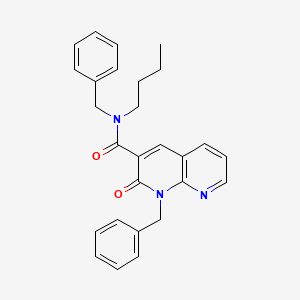
![(2E)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide](/img/structure/B2954986.png)
![[2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2954989.png)
